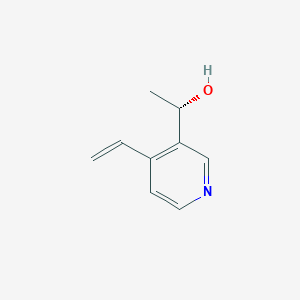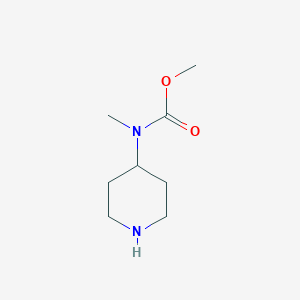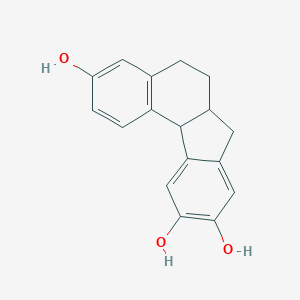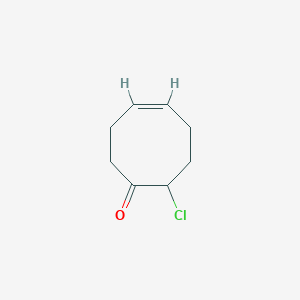![molecular formula C8H10N2O B137436 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole CAS No. 153386-52-8](/img/structure/B137436.png)
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole, also known as TFP, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFP is a five-membered ring structure that contains three heteroatoms, including two nitrogen atoms and one oxygen atom.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole is not fully understood. However, it has been proposed that 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole may exert its biological activity by inhibiting specific enzymes or receptors in the body. For example, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Efectos Bioquímicos Y Fisiológicos
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are involved in the inflammatory response. 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been reported to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole in lab experiments include its relatively simple synthesis method and its potential for use as a building block in the synthesis of new compounds with improved biological activity. However, the limitations of using 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole include its low yield and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole. One potential area of research is the development of new compounds that incorporate 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole as a building block, with the aim of improving their biological activity. Additionally, further research is needed to fully understand the mechanism of action of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole and its potential side effects. Another potential area of research is the investigation of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole involves the reaction of 3,4-dimethyl-2-pyrrolecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at 110°C for several hours, followed by the addition of sodium methoxide to obtain 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole. The yield of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole obtained from this method is approximately 50%.
Aplicaciones Científicas De Investigación
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has also been investigated for its potential use as a building block in the synthesis of new compounds with improved biological activity.
Propiedades
Número CAS |
153386-52-8 |
|---|---|
Nombre del producto |
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2,3,4-trimethylfuro[2,3-c]pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-5-4-11-8-7(5)6(2)10(3)9-8/h4H,1-3H3 |
Clave InChI |
NDMBLEYNXNKNSE-UHFFFAOYSA-N |
SMILES |
CC1=COC2=NN(C(=C12)C)C |
SMILES canónico |
CC1=COC2=NN(C(=C12)C)C |
Sinónimos |
2H-Furo[2,3-c]pyrazole, 2,3,4-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



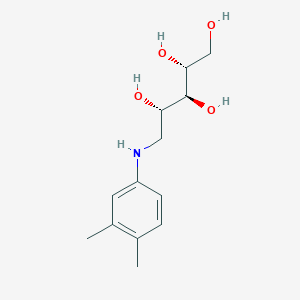
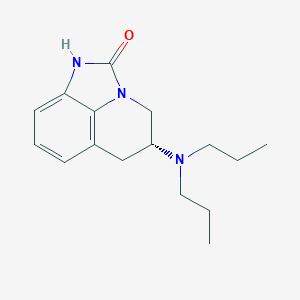
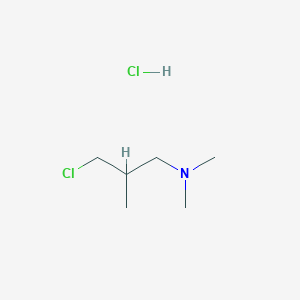
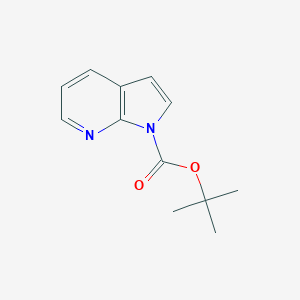
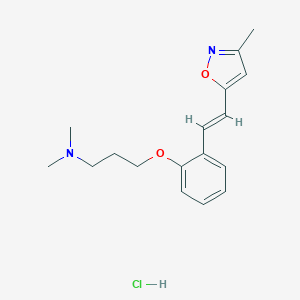
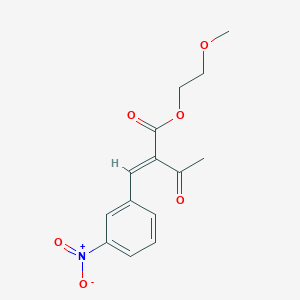
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
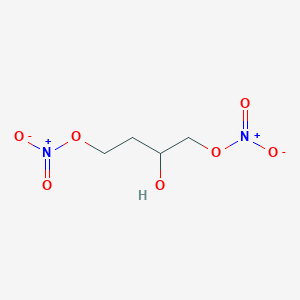
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
